molecular formula C17H17N3O B12264302 3-({3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}methyl)benzonitrile

3-({3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}methyl)benzonitrile

Cat. No.: B12264302
M. Wt: 279.34 g/mol
InChI Key: BXKLOBICDOXPTQ-UHFFFAOYSA-N
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Description

3-({3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}methyl)benzonitrile is a complex organic compound featuring a benzonitrile core linked to an azetidine ring, which is further substituted with a 2-methylpyridin-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}methyl)benzonitrile typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or aziridines.

    Attachment of the 2-Methylpyridin-4-yloxy Group: This step often involves nucleophilic substitution reactions where the azetidine ring is reacted with 2-methylpyridin-4-ol under basic conditions.

    Formation of the Benzonitrile Core: The benzonitrile moiety can be introduced through a variety of methods, including the reaction of benzyl halides with cyanide sources.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 2-methylpyridin-4-yloxy group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.

    Substitution: The azetidine ring and the benzonitrile core can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to introduce new functional groups.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to primary amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-({3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}methyl)benzonitrile can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, leading to potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its ability to undergo various chemical transformations allows for the design of analogs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications, including the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-({3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}methyl)benzonitrile exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring and the pyridine moiety could play crucial roles in binding to these targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-({3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}methyl)benzamide: Similar structure but with an amide group instead of a nitrile.

    3-({3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}methyl)benzoic acid: Contains a carboxylic acid group instead of a nitrile.

    3-({3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}methyl)benzyl alcohol: Features a hydroxyl group instead of a nitrile.

Uniqueness

What sets 3-({3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}methyl)benzonitrile apart is its combination of the azetidine ring and the nitrile group, which provides unique reactivity and potential biological activity. This combination is less common in similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

3-[[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C17H17N3O/c1-13-7-16(5-6-19-13)21-17-11-20(12-17)10-15-4-2-3-14(8-15)9-18/h2-8,17H,10-12H2,1H3

InChI Key

BXKLOBICDOXPTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)CC3=CC(=CC=C3)C#N

Origin of Product

United States

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